Product packaging for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine(Cat. No.:CAS No. 944580-91-0)

7-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1453883
CAS No.: 944580-91-0
M. Wt: 186.13 g/mol
InChI Key: TUPNGOKBBWGSGZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-91-0) is a high-value chemical scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous commercially available drugs and bioactive molecules due to its favorable physicochemical properties . The introduction of a trifluoromethyl group at the 7-position is a key strategic modification; the CF3 group is known to significantly influence a compound's metabolic stability, lipophilicity, and overall binding affinity, thereby enhancing its potential biological activity . This compound serves as a versatile building block for the synthesis of more complex derivatives. Recent research has demonstrated methods for its further functionalization, including the introduction of CF3-substituted tertiary alcohols at room temperature using HFIP as a promoter, highlighting its utility in exploring novel chemical space . Furthermore, the scaffold's susceptibility to regioselective iodination allows for facile diversification via metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening . It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2 B1453883 7-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-91-0

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPNGOKBBWGSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654003
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944580-91-0
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example from Literature:

  • A typical synthesis involves refluxing 2-aminopyridine derivatives with 2-bromo-1-(substituted phenyl)ethanones in acetone, followed by acid treatment and basification to isolate the imidazo[1,2-a]pyridine core.

Introduction of the Trifluoromethyl Group at the 7-Position

The 7-position on the imidazo[1,2-a]pyridine ring corresponds to a position on the pyridine moiety. Introducing a trifluoromethyl group here requires specific strategies:

Use of Trifluoromethyl-Substituted Precursors

  • One approach involves employing 2-aminopyridine derivatives already bearing trifluoromethyl substituents or using trifluoromethylated α-haloketones in the cyclization step. This method ensures the trifluoromethyl group is incorporated during ring formation.

Metal-Free Dehydrative Coupling with Trifluoroacetaldehyde

  • A recent advancement is the metal-free synthesis of trifluoromethylated imidazo[1,2-a]pyridines via dehydrative coupling of imidazo[1,2-a]pyridines with trifluoroacetaldehyde in hexafluoroisopropanol (HFIP) solvent at room temperature.
  • This method achieves direct C(sp^2)–H hydroxytrifluoromethylation without transition metals or oxidants, providing a green, mild, and operationally simple protocol.
  • The reaction proceeds through a dehydrative cross-coupling mechanism, tolerates a broad substrate scope, and is scalable to gram quantities.

Detailed Reaction Conditions and Yields

Method Starting Materials Conditions Yield (%) Notes
Cyclization of 2-aminopyridine with 2-bromo-1-(substituted phenyl)ethanone 2-aminopyridine derivatives and α-bromo ketones Reflux in acetone 2-3 h, acid treatment, basification 88–90 High yield; classical approach for imidazo[1,2-a]pyridines
Metal-free dehydrative coupling with trifluoroacetaldehyde Imidazo[1,2-a]pyridines and trifluoroacetaldehyde Room temperature, HFIP solvent, no metal catalyst Not specified (reported as efficient) Mild, green, broad substrate scope, no inert atmosphere needed

Mechanistic Insights and Advantages

  • The classical cyclization method relies on nucleophilic substitution and ring closure, followed by acid-base workup to isolate the product.
  • The metal-free dehydrative coupling method involves direct functionalization of the imidazo[1,2-a]pyridine C–H bond with trifluoroacetaldehyde, forming trifluoromethyl carbinol intermediates that can be further transformed.
  • The latter method is notable for:
    • Avoiding transition metals and oxidants, reducing environmental impact.
    • Mild reaction conditions (room temperature).
    • Operational simplicity and atom economy.
    • Functional group tolerance, allowing diverse substitution patterns.

Supporting Research Findings

  • The classical method yields trifluoromethylated imidazo[1,2-a]pyridines as white solids with melting points around 168–170 °C, confirmed by ^1H NMR and mass spectrometry.
  • The metal-free coupling method has been validated by gram-scale synthesis and subsequent synthetic transformations, highlighting its practical utility in organic synthesis.

Summary Table of Preparation Methods

Aspect Classical Cyclization Method Metal-Free Dehydrative Coupling Method
Starting Materials 2-aminopyridines, α-bromo ketones Imidazo[1,2-a]pyridines, trifluoroacetaldehyde
Reaction Conditions Reflux in acetone, acid/base treatment Room temperature, HFIP solvent, no catalyst
Catalyst Requirement None (acid/base used for workup) None (metal-free)
Yield High (up to 90%) Efficient (exact yields vary)
Environmental Impact Moderate (uses organic solvents and acids) Low (green, no metals or oxidants)
Functional Group Tolerance Moderate Broad
Scalability Established Demonstrated gram-scale synthesis

Scientific Research Applications

Medicinal Chemistry Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyridine exhibits promising antitumor properties. According to a patent (CN104370898A), this compound shows inhibitory effects against several types of cancer cells, including human liver, breast, lung, stomach, and prostate cancer cells. The research indicates that it can be developed into effective treatments for these malignancies due to its low toxicity and significant anti-tumor activity .

Table 1: Antitumor Activity of this compound

Cancer TypeInhibition Effect
Liver CancerHigh
Breast CancerModerate
Lung CancerHigh
Stomach CancerModerate
Prostate CancerHigh

In addition to antitumor effects, derivatives of imidazo[1,2-a]pyridine have been reported to possess anxiolytic , anti-anoxic , hypnotic , and anticonvulsant properties. These pharmacological activities make it a candidate for treating anxiety disorders and sleep disturbances .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods. A notable approach involves a rapid and environmentally friendly route that utilizes metal-free conditions and aqueous environments. This method not only enhances the yield but also aligns with green chemistry principles .

Table 2: Comparison of Synthesis Methods for Imidazo[1,2-a]pyridine

Synthesis MethodConditionsYield (%)Environmental Impact
Traditional Metal-Catalyzed ReactionOrganic solventsModerateHigh
Metal-Free Aqueous SynthesisAmbient temperature, waterHighLow

Research has demonstrated that this compound derivatives can significantly affect neurological functions. For instance, studies have shown that these compounds can enhance cerebral circulation and improve survival rates in hypoxic conditions in animal models .

Case Study: Anxiolytic Activity
A study evaluated the anxiolytic effects of various imidazo[1,2-a]pyridine derivatives on mice. The results indicated that doses ranging from 0.1 to 10 mg/kg significantly increased food consumption in anxiety-induced models .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, modulating their activity and leading to specific biological effects. The exact pathways involved can vary depending on the specific application and the structure of the derivative being used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-(Trifluoromethyl)imidazo[1,2-a]pyridine with derivatives bearing substituents at different positions or with alternative functional groups. Key factors include electronic effects , synthetic accessibility , and biological activity .

Substituent Position and Electronic Effects
Compound Name Substituent(s) and Position(s) Electronic Effect Key Properties
This compound -CF₃ at position 7 Strong electron-withdrawing Enhanced metabolic stability; modulates reactivity in Friedel-Crafts reactions
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) -CF₃ at 6, -CH₃ at 2, -CN at 3 Mixed electronic effects (-CF₃ EWG, -CH₃ EDG) Lower polarity; used in crystallography studies
6-Bromo-7-methylimidazo[1,2-a]pyridine -Br at 6, -CH₃ at 7 Halogen (EWG) + alkyl (EDG) Compatible with metal-free hydroxydifluoromethylation (89–90% yields)
N-t-Butyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (PILGAV01) -NO₂ at aryl substituent Strong EWG Reduced AChE inhibition (IC₅₀ = 253 µM) compared to methyl-substituted analogs

Key Observations :

  • The 7-position is critical for modulating electronic and steric effects. For example, 7-CF₃ improves reaction yields in hydroxydifluoromethylation compared to 7-CH₃ .
  • Substituents at position 2 (e.g., -CN in ULEGOI) reduce biological activity, while position 4 modifications (e.g., methyl groups) enhance anticholinesterase effects .

Key Observations :

  • Sustainable methods (e.g., lignin-based synthesis ) are emerging but require optimization for trifluoromethylated analogs.

Key Observations :

  • Trifluoromethyl groups generally improve ligand efficiency and target binding due to their hydrophobic and electrostatic properties .
  • Imidazo[1,2-a]pyridines lacking additional nitrogens (e.g., 7-CF₃) show superior antimicrobial activity to nitrogen-rich analogs (e.g., imidazo[1,2-c]pyrimidine) .

Biological Activity

7-(Trifluoromethyl)imidazo[1,2-a]pyridine is a notable derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its trifluoromethyl group, which enhances its pharmacological properties and bioavailability. The imidazo[1,2-a]pyridine core itself is recognized for its presence in various therapeutic agents, including those with antiviral, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H5F3N2\text{C}_8\text{H}_5\text{F}_3\text{N}_2

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity : This compound has shown potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer and chronic myeloid leukemia (CML) cells. The mechanism involves the induction of oxidative stress and cell senescence, leading to reduced viability of cancer cells .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial and antifungal activities. Studies have indicated that these compounds can effectively inhibit the growth of pathogenic microorganisms .
  • Anti-inflammatory Effects : Compounds within this scaffold have demonstrated the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Anticancer Studies

Recent studies have highlighted the effectiveness of this compound in cancer therapy:

  • Cell Viability Assays : In vitro assays using MTT and flow cytometry have shown that this compound significantly reduces cell viability in various cancer cell lines (e.g., K562 for CML and MCF-7 for breast cancer). For instance, a study reported an 80% reduction in proliferative capacity in hepatocarcinoma cells after treatment with a related compound .
  • Mechanism of Action : The compound induces oxidative stress and activates apoptotic pathways. It has been observed that treatment leads to increased lipid peroxidation and decreased levels of reduced glutathione (GSH), which are indicative of oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

Pathogen TypeActivity ObservedReference
BacterialSignificant inhibition
FungalEffective against several strains
ViralPotential antiviral properties

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability. Modifications at other positions on the imidazo ring can lead to varied biological profiles:

  • Position 6 Substituents : Alterations here can significantly impact antiproliferative potency against specific cancer types.
  • Functional Group Variations : Different substituents on the nitrogen atoms can modulate activity against specific targets such as kinases involved in cancer signaling pathways .

Case Studies

  • Chronic Myeloid Leukemia (CML) : A study demonstrated that a derivative of this compound induced cell senescence in K562 cells through oxidative stress mechanisms. This suggests its potential as a therapeutic agent against CML .
  • Breast Cancer : Another investigation reported that imidazopyridine derivatives inhibited growth in 90% of tested breast cancer cell lines compared to untreated controls, showcasing their promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing substituents at the 7-position of imidazo[1,2-a]pyridine scaffolds?

  • Methodological Answer : Substituents at the 7-position (e.g., trifluoromethyl, methoxyphenyl) are typically introduced via Suzuki-Miyaura coupling or cyclocondensation reactions. For example, 7-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives are synthesized using palladium-catalyzed cross-coupling with arylboronic acids . Trisubstituted alkenes and heterocyclic partners can also be used to generate 2,3-disubstituted pyrrolo-imidazo[1,2-a]pyridines in moderate-to-good yields .

Q. How can NMR spectroscopy and mass spectrometry (MS) characterize 7-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : 1H^{1}\text{H} NMR detects aromatic proton environments (e.g., doublets at δ 8.37 ppm for pyridine protons) and coupling constants (J=7.2HzJ = 7.2 \, \text{Hz}), while 19F^{19}\text{F} NMR identifies trifluoromethyl groups. ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 315–340 for methoxyphenyl derivatives) .

Q. What are the typical biological screening protocols for imidazo[1,2-a]pyridines?

  • Methodological Answer : FLT3 kinase inhibition assays use microfluidic systems to monitor substrate phosphorylation. Compounds are tested at 12-point 1/2log concentrations in 96-well plates with Caliper EZ Reader II. Cellular assays (e.g., HeLa cell growth inhibition) measure EC50_{50} and GI50_{50} values .

Advanced Research Questions

Q. How does C-3 Friedel-Crafts acylation optimize imidazo[1,2-a]pyridines for GABA receptor binding?

  • Methodological Answer : Acetylation at C-3 using catalytic AlCl3_3 and acetic anhydride generates derivatives with enhanced GABA affinity. Computational models (e.g., docking studies) predict ligand-receptor interactions by analyzing steric and electronic complementarity. Parallel synthesis enables rapid library generation for structure-activity relationship (SAR) studies .

Q. What computational tools guide the optimization of imidazo[1,2-a]pyridine derivatives for biological activity?

  • Methodological Answer : Electrostatic potential maps (EPMs) identify electron-deficient regions critical for target binding (e.g., CENP-E inhibition). Density functional theory (DFT) calculates charge distribution, while molecular dynamics simulations assess binding stability. These tools led to the discovery of 5-methoxy derivatives with sub-nanomolar IC50_{50} values .

Q. How can radical functionalization strategies diversify imidazo[1,2-a]pyridine scaffolds?

  • Methodological Answer : Transition-metal-catalyzed (e.g., Ru, Ir) or metal-free photoredox reactions enable C–H bond activation. For example, thiophene-substituted derivatives are synthesized via radical coupling with aryl iodides under blue-light irradiation. Mechanistic studies using radical traps (e.g., TEMPO) confirm intermediate formation .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for 7-substituted derivatives?

  • Methodological Answer : Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies poor bioavailability. Prodrug strategies (e.g., esterification of hydroxyl groups) or formulation optimization (e.g., nanoparticle encapsulation) improve in vivo efficacy. Cross-species metabolite analysis (rodent vs. human hepatocytes) guides structural refinements .

Q. How do π-stacking interactions and intramolecular charge transfer influence the photophysical properties of imidazo[1,2-a]pyridines?

  • Methodological Answer : X-ray crystallography reveals intermolecular π–π stacking (3.5–4.0 Å distances) and C–H⋯N hydrogen bonds, which enhance fluorescence quantum yields. Time-dependent DFT (TD-DFT) correlates emission wavelengths (e.g., deep-blue at 450 nm) with electron-withdrawing substituents (e.g., trifluoromethyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Trifluoromethyl)imidazo[1,2-a]pyridine
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7-(Trifluoromethyl)imidazo[1,2-a]pyridine

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